molecular formula C23H29N3O4 B3790982 1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone

1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone

Cat. No.: B3790982
M. Wt: 411.5 g/mol
InChI Key: OFMNXEFNWZWHTI-UHFFFAOYSA-N
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Description

1,3-Oxazolidin-2-one is a chemical compound with the linear formula C12H15NO3 . N-Methyl-2-pyrrolidone (NMP) is an organic compound consisting of a 5-membered lactam .


Synthesis Analysis

The synthesis of these types of compounds often involves complex organic reactions. For example, NMP is produced industrially by a typical ester-to-amide conversion, by treating gamma-butyrolactone with methylamine .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. The linear formula for 1,3-oxazolidin-2-one is C12H15NO3 , and for N-Methyl-2-pyrrolidone, it’s C5H9NO .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the conditions and the reactants used. For instance, 1-Methyl-2-pyrrolidinone may be used as a solvent in the preparation of 2-aryl and 2-alkyl benzothiazoles .


Physical and Chemical Properties Analysis

N-Methyl-2-pyrrolidone is a colorless liquid, although impure samples can appear yellow. It is miscible with water and with most common organic solvents .

Mechanism of Action

The mechanism of action of these compounds would depend on their application. For instance, in the pharmaceutical industry, N-Methyl-2-pyrrolidone is used in the formulation for drugs by both oral and transdermal delivery routes .

Safety and Hazards

These compounds can pose various safety and health hazards. For instance, N-Methyl-2-pyrrolidone is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

1-[[1-[5-[(3,4-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-16-5-6-19(12-17(16)2)29-15-20-13-21(24-30-20)23(28)25-10-7-18(8-11-25)14-26-9-3-4-22(26)27/h5-6,12-13,18H,3-4,7-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNXEFNWZWHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)CN4CCCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone
Reactant of Route 2
1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone
Reactant of Route 5
1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone
Reactant of Route 6
1-{[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone

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